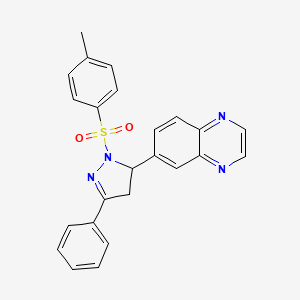

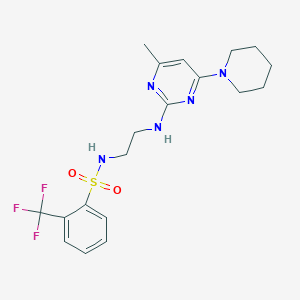

![molecular formula C24H22N4O3 B2779431 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 902960-58-1](/img/structure/B2779431.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidinetetraone . It is synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidinetetraone derivatives in good to excellent isolated yields . Major advantages of this methodology include the use of green solvent, short reaction time, catalyst-free, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Molecular Structure Analysis

The molecular structure of this compound is derived from dihydropyrido[2,3-d]pyrimidinetetraone . A molecular docking study of the compounds showed overall very effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This reaction is efficient and provides good to excellent yields .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of pyrido[2,3-d]pyrimidine, such as the compound , are of interest for their heterocyclic structure and potential biological activities. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using similar starting materials highlights the chemical versatility of these compounds. Such research demonstrates the compound's relevance in creating new molecules with possible antimicrobial properties (Hossan et al., 2012).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of pyrimidine derivatives. For instance, new heterocyclic systems incorporating the thiophene moiety have been studied for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This suggests that the compound could be explored for similar biological applications.

Radioligand Imaging

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide family have been reported as selective ligands of the translocator protein (18 kDa), indicating their potential in radioligand imaging for positron emission tomography (PET) (Dollé et al., 2008). This highlights the compound's relevance in developing diagnostic tools for neurological and oncological diseases.

Anticancer Research

The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which show high affinity and selectivity for peripheral benzodiazepine receptors, suggest potential applications in anticancer research (Fookes et al., 2008). These findings underscore the importance of compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide in investigating new therapeutic options.

Propiedades

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-16-8-6-9-17(2)21(16)26-20(29)15-27-22-19(12-7-13-25-22)23(30)28(24(27)31)14-18-10-4-3-5-11-18/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHELGKGOMXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

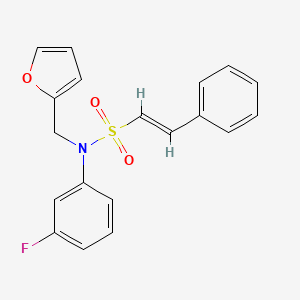

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

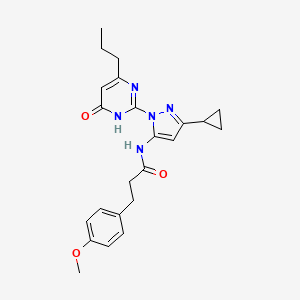

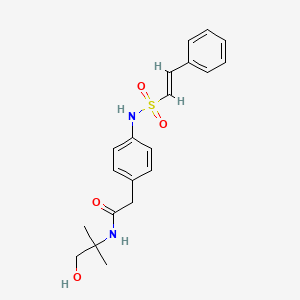

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)

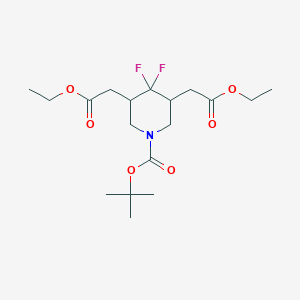

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

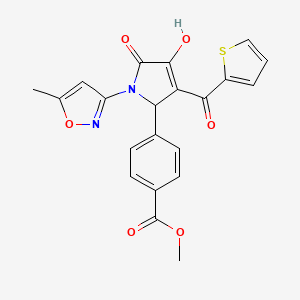

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)